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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-3-yl)aniline is a bifunctional aromatic compound featuring a pyridine ring linked to
an aniline moiety. This structural motif is of significant interest in medicinal chemistry and
materials science. The presence of both a hydrogen bond-accepting pyridine ring and a
versatile aniline group makes it a valuable scaffold for the synthesis of complex heterocyclic
structures. In drug discovery, the pyridinylaniline core is recognized as a "privileged scaffold,"
frequently incorporated into kinase inhibitors and other pharmacologically active agents due to
its ability to interact with the ATP-binding sites of various enzymes.[1][2] This technical guide
provides a comprehensive overview of the physical and chemical properties, synthetic
protocols, and biological relevance of 2-(pyridin-3-yl)aniline.

Core Physical and Chemical Properties

While extensive experimental data for 2-(pyridin-3-yl)aniline is not readily available in peer-
reviewed literature, the following tables summarize its known and predicted properties.

Table 1: Physical Properties of 2-(Pyridin-3-yl)aniline
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Property Value Source
Molecular Formula C11H1o0N:2 PubChem|[2]
Molecular Weight 170.21 g/mol PubChem|[2]
CAS Number 177202-83-4 Lead Sciences|[3]
) henan newblue chemical
Appearance White powder
co.,ltd[4]
N ) 329.8 °C at 760 mmHg henan newblue chemical
Boiling Point )
(Predicted) co.,ltd[4]
Density 1.133 g/cm3 (Predicted) Hoffman Fine Chemicals[5]
Refractive Index 1.625 (Predicted) Hoffman Fine Chemicals[5]
Keep in dark place, Inert
Storage atmosphere, Room Lead Sciences[3]

temperature

Table 2: Computed Chemical Properties of 2-(Pyridin-3-yl)aniline

Property Value Source
XLogP3 1.8 PubChem|[2]
Hydrogen Bond Donor Count 1 PubChem|[2]
Hydrogen Bond Acceptor

2 PubChem|[2]
Count
Rotatable Bond Count 1 PubChem][2]
Topological Polar Surface Area  38.9 A2 PubChem|[2]

Spectroscopic Data

Detailed experimental *H and *3C NMR spectra for 2-(pyridin-3-yl)aniline are not widely
published. However, data for structurally similar compounds can provide an indication of the
expected chemical shifts. For example, the protons on the aniline ring would be expected in the
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aromatic region, with the protons ortho and para to the amino group shifted upfield. The
pyridine ring protons would also appear in the aromatic region, typically at slightly higher
chemical shifts than the benzene protons.

Experimental Protocols

The synthesis of 2-(pyridin-3-yl)aniline is most commonly achieved via a palladium-catalyzed
cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes a plausible method for the synthesis of 2-(pyridin-3-yl)aniline from 3-
bromopyridine and 2-aminophenylboronic acid.

Materials and Reagents:

3-Bromopyridine

e 2-Aminophenylboronic acid

o Palladium(ll) acetate (Pd(OAC)2)

e Triphenylphosphine (PPhs)

e Potassium carbonate (K2CO3)

e 1, 4-Dioxane

e Water

o Ethyl acetate

e Brine

e Anhydrous magnesium sulfate (MgSOa)

« Silica gel for column chromatography

¢ Hexane
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o Ethyl acetate
Procedure:

Reaction Setup: To an oven-dried Schlenk flask, add 2-aminophenylboronic acid (1.2
equivalents), potassium carbonate (2.0 equivalents), and a magnetic stir bar.

The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three
times.

Add 3-bromopyridine (1.0 equivalent), palladium(ll) acetate (0.05 equivalents), and
triphenylphosphine (0.1 equivalents).

Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
Monitor the progress of the reaction by thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with ethyl acetate and water.

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the
agueous layer twice more with ethyl acetate.

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic
layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced
pressure using a rotary evaporator.

Purification Protocol

1. Column Chromatography:
 Purify the crude product by flash column chromatography on silica gel.

o A gradient of hexane and ethyl acetate is typically effective for eluting the pure product. The
polarity of the eluent can be gradually increased to facilitate separation.
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2. Recrystallization:
 For further purification, recrystallization can be performed.

e Solvent Selection: Test the solubility of the purified product in various solvents to find a
suitable system where the compound is soluble at high temperatures and sparingly soluble
at room temperature. Good starting points for aromatic amines include ethanol, methanol,
toluene, or mixed solvent systems like ethanol/water or toluene/hexane.

e Procedure: Dissolve the compound in a minimum amount of the hot solvent. If the solution is
colored, a small amount of activated charcoal can be added, and the solution is heated to
boiling before hot filtration. Allow the filtrate to cool slowly to room temperature, followed by
further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum
filtration and dry them in a desiccator.

Analytical Methods

The purity and identity of the synthesized 2-(pyridin-3-yl)aniline can be confirmed using
standard analytical techniques:

» High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be
developed to assess the purity of the compound. A C18 column with a mobile phase
consisting of a mixture of acetonitrile and water (with a modifier like formic acid or
trifluoroacetic acid) is a common starting point.

e Mass Spectrometry (MS): To confirm the molecular weight of the compound.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectroscopy to
confirm the structure of the compound.

Visualizations
Synthesis and Purification Workflow
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Synthesis and Purification of 2-(Pyridin-3-yl)aniline
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Caption: Workflow for the synthesis and purification of 2-(pyridin-3-yl)aniline.
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Biological Significance and Application in Drug
Development

The pyridinylaniline scaffold is a key structural component in a number of kinase inhibitors.
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation
is a hallmark of many diseases, including cancer. The pyridine nitrogen can act as a hydrogen
bond acceptor, often forming a crucial interaction with the "hinge region” of the kinase ATP-
binding pocket, while the aniline moiety provides a vector for further chemical modification to
enhance potency and selectivity.[6]

A prominent example of a drug containing a similar structural motif is Nilotinib, a second-
generation tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia
(CML).[4][7] Nilotinib targets the Bcr-Abl tyrosine kinase, an oncoprotein responsible for driving
CML.[8] The 4-(pyridin-3-yl)-2-pyrimidineamine core of Nilotinib is structurally related to 2-
(pyridin-3-yl)aniline, highlighting the importance of this general scaffold in targeting aberrant
kinase activity.

Representative Signaling Pathway: Bcr-Abl and
Downstream Targets

The following diagram illustrates the Bcr-Abl signaling pathway, which is a relevant target for
inhibitors derived from the pyridinylaniline scaffold.
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Caption: Bcer-Abl signaling pathway and its inhibition by pyridinylaniline-based drugs.

Conclusion

2-(Pyridin-3-yl)aniline is a versatile and valuable building block in modern organic synthesis
and medicinal chemistry. Its straightforward synthesis via robust cross-coupling methodologies,
combined with its privileged structural features, makes it a highly attractive starting material for
the development of novel kinase inhibitors and other therapeutic agents. The information
provided in this guide serves as a comprehensive resource for researchers looking to utilize
this important scaffold in their drug discovery and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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